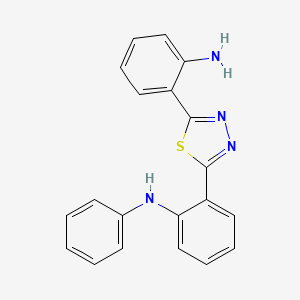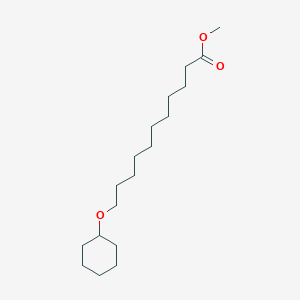![molecular formula C7H14IN3O2 B14384646 2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide CAS No. 90032-56-7](/img/structure/B14384646.png)
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group, a trimethylazaniumyl group, and an ethenolate moiety, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide typically involves the diazotization of an aromatic amine precursor. The process begins with the reaction of the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction conditions usually require low temperatures to stabilize the diazonium ion intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, potassium iodide, and sodium cyanide. These reactions often require mild heating.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, typically under basic conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include aryl halides, aryl cyanides, and phenols.
Coupling Reactions: Azo dyes are the primary products.
Reduction Reactions: The major product is the corresponding aromatic amine.
Applications De Recherche Scientifique
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, due to its ability to act as an electrophile. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate
- 2-Diazonio-1-[2-(ethylamino)ethoxy]ethen-1-olate
Uniqueness
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide is unique due to its trimethylazaniumyl group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it particularly valuable in specific chemical and industrial applications.
Propriétés
Numéro CAS |
90032-56-7 |
|---|---|
Formule moléculaire |
C7H14IN3O2 |
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
2-(2-diazoacetyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H14N3O2.HI/c1-10(2,3)4-5-12-7(11)6-9-8;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KISCURMDLYNDKY-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOC(=O)C=[N+]=[N-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



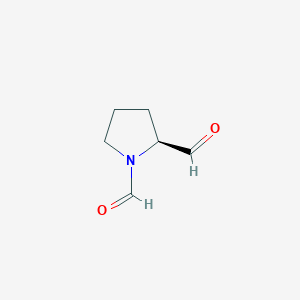
![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]](/img/structure/B14384593.png)
![(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
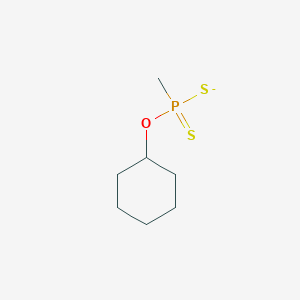
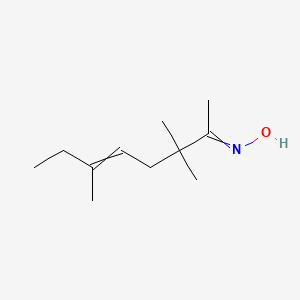
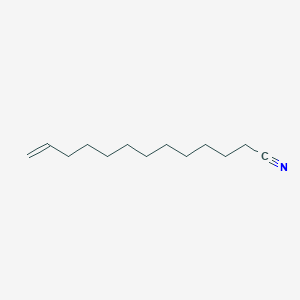

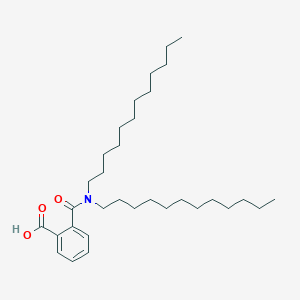
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite](/img/structure/B14384639.png)
